molecular formula C11H12ClFO3 B13663358 Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate

Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B13663358
M. Wt: 246.66 g/mol
InChI Key: YTPLPDTXGBUJGK-UHFFFAOYSA-N
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Description

Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a chloro and fluoro substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(5-Chloro-2-fluorophenyl)-3-oxopropanoate.

    Reduction: Formation of 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(5-Chloro-2-fluorophenyl)-2-propenoate
  • 5-Chloro-2-fluorophenylboronic acid

Uniqueness

Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H12ClFO3

Molecular Weight

246.66 g/mol

IUPAC Name

ethyl 3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12ClFO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5,10,14H,2,6H2,1H3

InChI Key

YTPLPDTXGBUJGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)Cl)F)O

Origin of Product

United States

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